

# Comparative Molecular Docking Analysis of Homoeriodictyol Chalcone with Known Inhibitors

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## Compound of Interest

Compound Name: *Homoeriodictyol chalcone*

Cat. No.: *B12323328*

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A detailed in silico evaluation of the binding potential of **Homoeriodictyol chalcone** against key therapeutic targets, benchmarked against established inhibitors.

This guide provides a comparative analysis of the molecular docking of **Homoeriodictyol chalcone** against three significant protein targets implicated in inflammation and neurodegenerative diseases: 5-Lipoxygenase (5-LOX), Cyclooxygenase-2 (COX-2), and Monoamine Oxidase B (MAO-B). The binding affinities and interaction patterns of **Homoeriodictyol chalcone** are compared with those of well-established inhibitors for each target, offering insights into its potential as a therapeutic agent.

## Data Presentation

The following tables summarize the binding affinities of **Homoeriodictyol chalcone** and known inhibitors against their respective protein targets, as determined by molecular docking studies. Lower binding energy values indicate a higher predicted binding affinity.

Table 1: Comparative Docking of **Homoeriodictyol Chalcone** against 5-Lipoxygenase (5-LOX)

Compound	Target Protein	PDB ID	Binding Energy (kcal/mol)
Homoeriodictyol chalcone	5-Lipoxygenase	3V99	-6.81
Azelastine (Known Inhibitor)	5-Lipoxygenase	3V99	-9.83

Table 2: Docking of Known Inhibitors and Chalcone Derivatives against Cyclooxygenase-2 (COX-2)

Compound	Target Protein	PDB ID	Binding Energy (kcal/mol)
Celecoxib (Known Inhibitor)	Cyclooxygenase-2	5KIR	-10.55 to -11.569
Para-chlorochalcone	Cyclooxygenase-2	Not Specified	-8.84
Nitrochalcone Derivative	Cyclooxygenase-2	Not Specified	-9.3

Table 3: Docking of Known Inhibitors and Chalcone Derivatives against Monoamine Oxidase B (MAO-B)

Compound	Target Protein	PDB ID	Binding Energy (kcal/mol)
Selegiline (Known Inhibitor)	Monoamine Oxidase B	2V60	Not directly specified in kcal/mol, but potent inhibitor
Chalcone Derivative (CHA 22.4)	Monoamine Oxidase B	Not Specified	-8.68
Chalcone Derivative (CHA 22.5)	Monoamine Oxidase B	Not Specified	-8.65

## Experimental Protocols

The following is a generalized experimental protocol for molecular docking using AutoDock Vina, based on methodologies cited in the referenced studies.

### Preparation of the Receptor (Protein)

- **Protein Structure Retrieval:** The three-dimensional crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB) with the following IDs: 5-Lipoxygenase (PDB ID: 3V99), Cyclooxygenase-2 (PDB ID: 5KIR), and Monoamine Oxidase B (PDB ID: 2V60).
- **Protein Preparation:** The protein structures were prepared for docking using AutoDock Tools (ADT). This process involved:
  - Removing water molecules and any co-crystallized ligands.
  - Adding polar hydrogen atoms to the protein.
  - Assigning Kollman charges to the protein atoms.
  - Saving the prepared protein structure in the PDBQT file format.

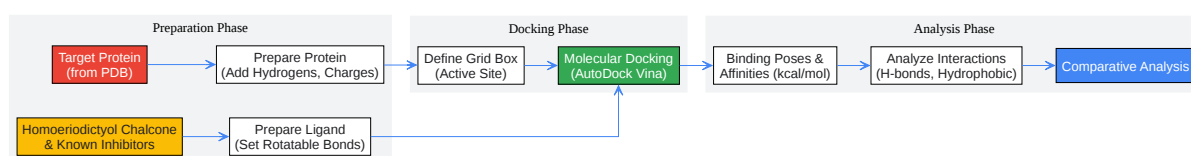
### Preparation of the Ligands

- **Ligand Structure Retrieval:** The 3D structure of **Homoeriodictyol chalcone** was obtained from the PubChem database (CID: 5461154). The structures of the known inhibitors (Azelastine, Celecoxib, Selegiline) and other chalcone derivatives were also retrieved from PubChem or synthesized in silico.
- **Ligand Preparation:** The ligand structures were prepared using ADT. This included:
  - Detecting the root and setting the number of rotatable bonds.
  - Merging non-polar hydrogen atoms.
  - Assigning Gasteiger charges.
  - Saving the prepared ligands in the PDBQT file format.

## Molecular Docking Procedure

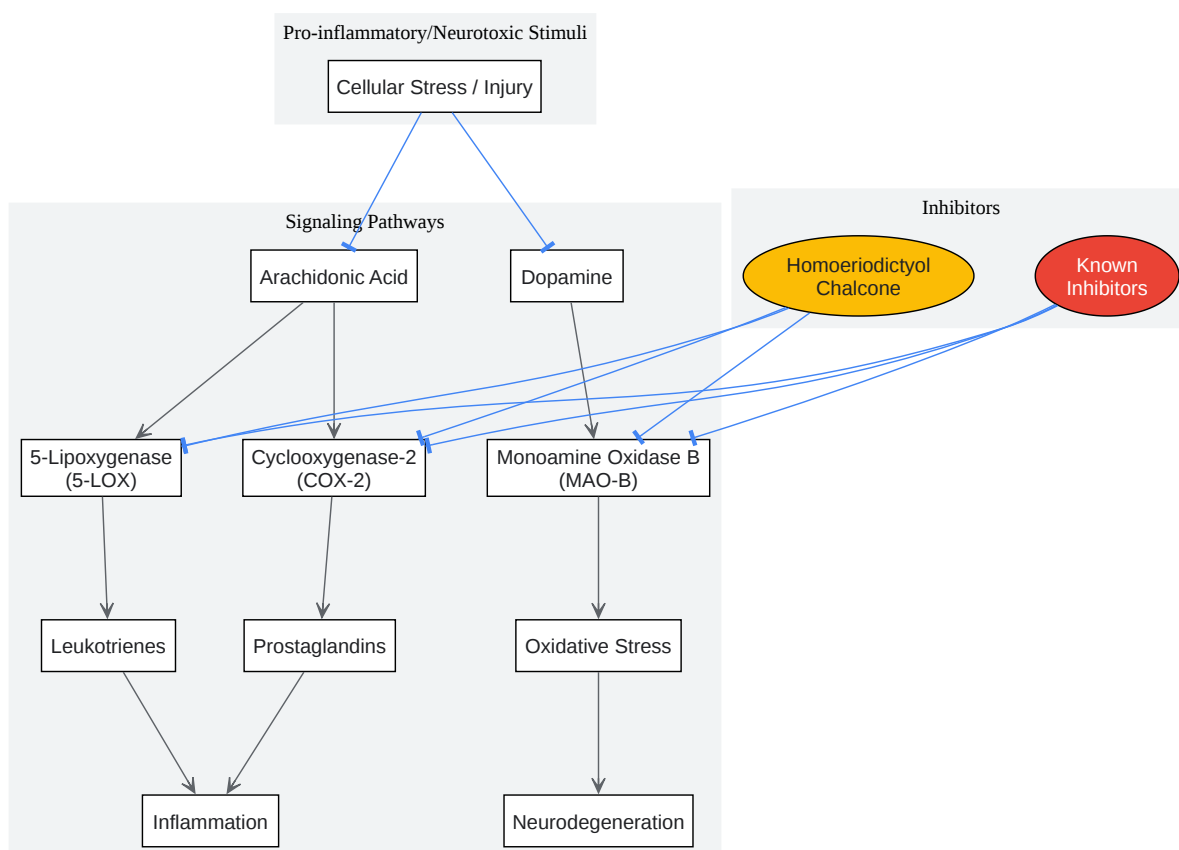
- **Grid Box Generation:** A grid box was defined around the active site of each target protein to specify the search space for the docking simulation. The grid box dimensions and center were determined based on the binding site of the co-crystallized ligand in the original PDB structure.
- **Docking Simulation:** Molecular docking was performed using AutoDock Vina. The prepared protein and ligand files, along with a configuration file specifying the grid box parameters and an exhaustiveness of 8 (a standard value for balancing accuracy and computational time), were used as input.
- **Analysis of Docking Results:** The output from AutoDock Vina provides multiple binding poses for each ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy was considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using software like PyMOL or Discovery Studio.

## Mandatory Visualization



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Caption: Workflow of the comparative molecular docking study.



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Caption: Inhibition of inflammatory and neurodegenerative pathways.

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